

Propargyl Benzenesulfonate: A Comprehensive Technical Guide to its Structure and Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propargyl benzenesulfonate*

Cat. No.: *B105320*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl benzenesulfonate is a versatile reagent in organic synthesis, valued for its ability to introduce the propargyl moiety, a key functional group in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of its structure, reactivity, and applications, with a focus on quantitative data and detailed experimental protocols to support researchers in their work.

Chemical Structure and Properties

Propargyl benzenesulfonate, with the chemical formula C9H8O3S, consists of a benzene ring attached to a sulfonate group, which is in turn esterified with propargyl alcohol.^[1] Its structure confers a unique combination of stability and reactivity, making it an effective propargylating agent.

Key Identifiers and Physical Properties:

Property	Value	Reference
IUPAC Name	prop-2-yn-1-yl benzenesulfonate	[2]
CAS Number	6165-75-9	[1]
Molecular Weight	196.22 g/mol	[2]
Linear Formula	C6H5SO3CH2C≡CH	
Appearance	Colorless to pale yellow liquid	[1]
Melting Point	-30 °C	[2]
Boiling Point	140-142 °C at 2 mmHg	[2]
Density	1.243 g/mL at 25 °C	[2]

Reactivity Profile

The reactivity of **propargyl benzenesulfonate** is dominated by the excellent leaving group ability of the benzenesulfonate anion, which facilitates nucleophilic substitution at the propargylic carbon. The terminal alkyne also allows for a variety of addition and coupling reactions.

Nucleophilic Substitution Reactions

Propargyl benzenesulfonate readily undergoes SN2 reactions with a wide range of nucleophiles, including amines, phenols, and thiols, to afford the corresponding N-, O-, and S-propargylated products.

Table of Representative Reaction Yields:

Nucleophile	Product Type	Reaction Conditions	Yield (%)	Reference
(R)-(-)-1-Aminoindan	N-Propargylamine	Aqueous medium, base, phase transfer catalyst, 15-20 °C, 2-3 h	High (unspecified)	[1]
(R)-1-Aminoindan	N-Propargylamine	Isopropyl ether, 10% Na ₂ CO ₃ , 60 °C, 7 h	High (unspecified)	[3]
Aniline	N-Propargylaniline	K ₂ CO ₃ , DMF, rt, 6h	83-87	[4]
Phenol Derivatives	O-Propargyl ethers	K ₂ CO ₃ , butanone, MW, 150 °C, 15 min	Good (unspecified)	[5]
Thiols	S-Propargyl sulfides	CpRuCl ₂ , neutral conditions	High (unspecified)	[6]

Cycloaddition Reactions

The terminal alkyne of **propargyl benzenesulfonate** can participate in various cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with azides to form triazoles.[7][8] This "click chemistry" approach is widely used in bioconjugation and materials science. While specific examples with **propargyl benzenesulfonate** are not extensively documented in readily available literature, the reactivity of the propargyl group is well-established for this transformation.

Coupling Reactions

The terminal C-H bond of the alkyne is acidic and can be deprotonated to form a metal acetylide, which can then participate in various cross-coupling reactions. The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for forming C-C bonds.[9][10] While the benzenesulfonate

group is not the typical leaving group in Sonogashira reactions, the propargyl moiety itself is a key reactant.

Experimental Protocols

Synthesis of Propargyl Benzenesulfonate

A general and efficient method for the synthesis of **propargyl benzenesulfonate** involves the reaction of propargyl alcohol with benzenesulfonyl chloride in the presence of a base.[\[11\]](#)

Materials:

- Propargyl alcohol
- Benzenesulfonyl chloride
- Triethylamine
- Dichloromethane (DCM)

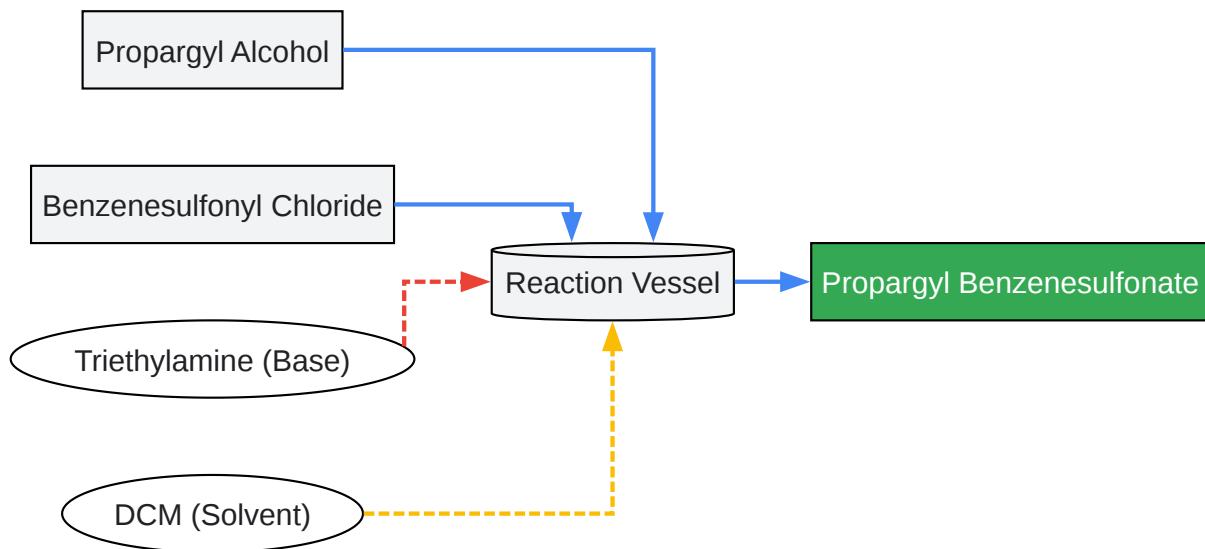
Procedure:

- To a solution of propargyl alcohol (1.0 equivalent) in dichloromethane, add triethylamine (1.1 equivalents) at 0 °C.
- Slowly add a solution of benzenesulfonyl chloride (1.05 equivalents) in dichloromethane to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with dichloromethane.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to afford **propargyl benzenesulfonate**.

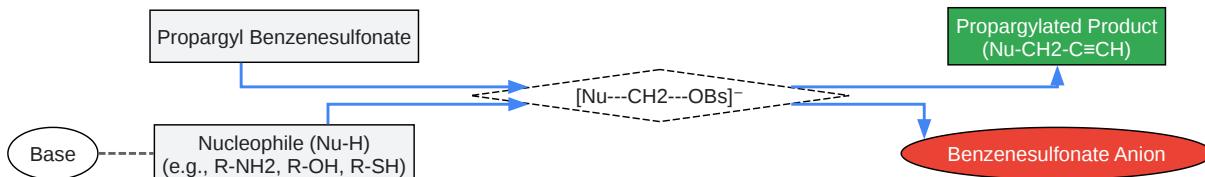
N-Propargylation of (R)-1-Aminoindan (Synthesis of Rasagiline Precursor)

This protocol describes the synthesis of (R)-N-propargyl-1-aminoindan, a key intermediate in the production of the anti-Parkinson's drug Rasagiline.[\[3\]](#)


Materials:

- (R)-1-Aminoindan
- Propargyl benzenesulfonate**
- Isopropyl ether
- 10% aqueous sodium carbonate solution

Procedure:


- In a three-necked flask, combine (R)-1-aminoindan (1.0 equivalent) with isopropyl ether and 10% aqueous sodium carbonate solution.
- Stir the mixture vigorously at room temperature for 20 minutes.
- Slowly add **propargyl benzenesulfonate** (1.1 equivalents) to the reaction mixture.
- Heat the reaction to 60 °C and maintain for 7 hours.
- After cooling to room temperature, separate the organic layer.
- The organic phase contains the desired (R)-N-propargyl-1-aminoindan, which can be further purified or used directly in the next step for the synthesis of Rasagiline.

Visualizing Reaction Pathways Synthesis of Propargyl Benzenesulfonate

[Click to download full resolution via product page](#)

Caption: Synthesis of **Propargyl Benzenesulfonate**.

General Nucleophilic Substitution Reaction

[Click to download full resolution via product page](#)

Caption: SN2 reaction with **Propargyl Benzenesulfonate**.

Conclusion

Propargyl benzenesulfonate is a highly effective and versatile reagent for the introduction of the propargyl group into a wide array of molecules. Its predictable reactivity in nucleophilic

substitution reactions, coupled with the potential for the resulting alkyne to undergo further transformations, makes it a valuable tool for researchers in drug discovery and materials science. The detailed protocols and data presented in this guide are intended to facilitate its successful application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents [patents.google.com]
- 2. lifechempharma.com [lifechempharma.com]
- 3. CN102154432B - Method for preparing rasagiline - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Ruthenium-catalyzed s-propargylation of thiols enables the rapid synthesis of propargylic sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 8. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. PROPARGYL BENZENESULFONATE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Propargyl Benzenesulfonate: A Comprehensive Technical Guide to its Structure and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105320#propargyl-benzenesulfonate-structure-and-reactivity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com